molecular formula C17H20N4O B2406489 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1797294-49-5

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2406489
M. Wt: 296.374
InChI Key: YQKXQOSXQICBMZ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20N4O and its molecular weight is 296.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide and its derivatives have been explored extensively in the realm of synthetic and medicinal chemistry due to their promising biological activities. One of the primary areas of application involves the design and synthesis of novel compounds targeting specific biological pathways or enzymes, leading to potential therapeutic agents.

  • Anticancer Activity

    Several studies focus on synthesizing and evaluating the cytotoxicity of novel compounds derived from or related to N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide against a variety of cancer cell lines. These compounds are often assessed for their ability to inhibit key proteins involved in cancer progression, such as topoisomerase IIα and human topoisomerase IIα, highlighting their potential as anticancer agents (Alam et al., 2016), (Raffa et al., 2019).

  • Inhibitory Activity Against Specific Enzymes

    Research also delves into the inhibitory effects of these compounds on enzymes like Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, proposing a role in treating tuberculosis by inhibiting bacterial DNA replication (Jeankumar et al., 2013). Similarly, compounds are evaluated for their anti-5-lipoxygenase activity, suggesting potential in treating inflammation-related conditions (Rahmouni et al., 2016).

  • Antioxidant and Antitumor Activities

    The antioxidant activities of novel derivatives are assessed, indicating their potential in protecting against oxidative stress-related diseases. Some compounds exhibit significant antitumor activities, underscoring their potential in developing new anticancer therapies (Mohamed et al., 2019).

  • Molecular Docking Studies

    Additionally, molecular docking studies are often conducted to understand the interaction between these compounds and their target proteins. This computational approach helps in rationalizing the binding affinities and guiding the design of more potent and selective inhibitors (Sribalan et al., 2016).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(13-6-7-13)19-9-10-21-16(12-4-5-12)11-15(20-21)14-3-1-2-8-18-14/h1-3,8,11-13H,4-7,9-10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKXQOSXQICBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

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